molecular formula C12H18BrNO2 B1272730 N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine CAS No. 355383-43-6

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine

Cat. No.: B1272730
CAS No.: 355383-43-6
M. Wt: 288.18 g/mol
InChI Key: NXIASJWGKWHGDA-UHFFFAOYSA-N
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Description

N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine (BMMP) is an organic compound that has been studied for its potential applications in scientific research. BMMP is a secondary amine with two chiral centers, making it an interesting compound to study due to its potential to exist in multiple stereoisomeric forms. BMMP has been studied for its ability to act as a versatile reagent in organic synthesis, as well as its potential applications in medicinal chemistry, pharmacology, and drug discovery.

Scientific Research Applications

Toxicokinetics and Analytical Toxicology

This compound, as part of the NBOMe analogues, is significant in toxicokinetic studies which are crucial for understanding drug-drug interactions, polymorphism effects, and elimination routes. Such research is essential in forensic and clinical toxicology for identifying substance abuse or intoxication cases, and for risk assessment (Richter et al., 2019).

Metabolic Studies

In metabolic studies, the compound has been analyzed for N-hydroxylation and O-demethylation. Understanding these metabolic processes is vital for grasping the biological transformations and potential effects of the compound (Gal et al., 1975); (Zweig & Castagnoli, 1977).

Photoreactivity Studies

Research into the photochemical reactions of derivatives similar to N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine can provide insights into their stability and behavior under light exposure, which is crucial for storage and handling guidelines (Nishio et al., 2000).

Chemical Synthesis and Catalysis

Studies on the amination of related compounds, like 1-methoxy-2-propanol, highlight the role of such compounds in catalysis and chemical synthesis. This research contributes to the development of new synthetic methods and catalysts (Bassili & Baiker, 1990).

Drug Discrimination Studies

Investigations into the discriminative stimulus effects of similar compounds provide insights into their psychoactive properties. This research is important for understanding the potential misuse and psychological impact of these substances (Glennon et al., 2007).

Mechanism of Action

The mechanism of action of this compound is likely similar to other NBOMe derivatives. These compounds act as agonists at the 5-HT 2A receptor, which is a type of serotonin receptor . This can lead to a range of effects, including hallucinations and other alterations in perception .

Safety and Hazards

This compound, like other NBOMe derivatives, has been associated with severe intoxications and even deaths . It is therefore considered to be a hazardous substance. Users may experience severe agitation, seizures, and other symptoms lasting for several days .

Future Directions

The misuse of NBOMe derivatives, including this compound, is a growing problem worldwide . Future research will likely focus on better understanding the effects of these compounds, developing methods for their detection, and finding ways to treat or prevent the harmful effects associated with their use .

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIASJWGKWHGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386062
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355383-43-6
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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